9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H28ClN5O2 and its molecular weight is 429.95. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Molecular Interactions in Nucleic Acid Bases
Tautomerism in nucleic acid bases, including purines and pyrimidines, plays a critical role in genetic coding and molecular interactions. Changes in the tautomeric states of these bases can significantly impact their pairing properties, potentially leading to mutations. Research on the tautomeric equilibria and molecular interactions of related compounds can provide insights into the stability and behavior of such complex molecules in different environments (Person et al., 1989).
Bioactive Fused Heterocycles as Purine-Utilizing Enzyme Inhibitors
Fused heterocycles that mimic the structure of purines are of considerable interest due to their potential as inhibitors of purine-utilizing enzymes, which play roles in various diseases. Such compounds can serve as leads for the development of new therapeutic agents targeting diseases related to purine metabolism (Chauhan & Kumar, 2015).
Synthetic Biology and Unnatural Base Pairs
Advancements in synthetic biology have led to the development of unnatural base pairs, expanding the genetic alphabet beyond the natural bases. This research area holds potential for creating novel biomolecules with unique properties, which could include compounds similar to the one . The development and applications of these new base pairs in synthetic biology underscore the versatility and potential of engineered nucleic acids (Saito-Tarashima & Minakawa, 2018).
Chemical Analysis and Bioactivity of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a broad range of biological activities, including anti-inflammatory and antitumor effects. Studies focusing on the synthesis, characterization, and bioactivity of tetrahydropyrimidine derivatives can provide valuable information for designing compounds with potential therapeutic applications (Gondkar et al., 2013).
Properties
IUPAC Name |
9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c1-5-6-7-11-26-20(29)18-19(25(4)22(26)30)24-21-27(12-14(2)13-28(18)21)17-10-8-9-16(23)15(17)3/h8-10,14H,5-7,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMMYXPBXBPKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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